An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine, a substituted aromatic diamine, presents a chemical scaffold of interest in various research and development sectors, including pharmaceutical sciences and materials science. Its unique structural features—a methoxy group, a primary amine, and a tertiary dimethylamine substituent on a benzene ring—suggest a complex interplay of physicochemical properties that govern its behavior in different chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and discusses its solubility and stability profiles. In the absence of extensive publicly available experimental data for this specific molecule (CAS No. 192819-41-3), this document emphasizes robust methodologies for empirical determination and provides computationally predicted values to guide initial experimental design.
Chemical Identity and Structural Features
IUPAC Name: 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine
Synonyms: 3-Amino-4-methoxy-N,N-dimethylaniline
CAS Number: 192819-41-3
Molecular Formula: C₉H₁₄N₂O
Molecular Weight: 166.22 g/mol
Chemical Structure:
Caption: Chemical structure of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using Quantitative Structure-Activity Relationship (QSAR) and other computational models. These values serve as a valuable starting point for experimental design and characterization.
| Property | Predicted Value | Method of Prediction |
| pKa (most basic) | 5.0 - 6.0 | Based on QSAR models for aromatic amines[1][2] |
| logP | 1.5 - 2.5 | Based on computational models for substituted anilines[3] |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution.
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation: Prepare a stock solution of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine (approximately 0.01 M) in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing a standardized titrant (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a diamine, two equivalence points may be observed, corresponding to the protonation of each amino group.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.
Caption: Workflow for logP determination by the shake-flask method.
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by vigorously mixing them and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine in the pre-saturated aqueous phase at a concentration that can be accurately quantified.
-
Partitioning: In a separatory funnel, mix a known volume of the sample solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully withdraw aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Solubility Profile
The solubility of a compound in various solvents is fundamental for its formulation, purification, and in vitro/in vivo testing.
Aqueous Solubility
The aqueous solubility of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine is expected to be pH-dependent due to the presence of two basic amino groups.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).
-
Equilibrium Solubility Determination:
-
Add an excess amount of the solid compound to each buffer solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
-
Data Analysis: Plot the solubility as a function of pH to generate the pH-solubility profile.
Organic Solvent Solubility
A qualitative and quantitative assessment of solubility in common organic solvents is essential for various applications.
-
Solvent Selection: Select a range of common laboratory solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate).
-
Qualitative Assessment:
-
To a small, known amount of the compound (e.g., 10 mg) in a test tube, add the solvent dropwise while vortexing.
-
Observe the dissolution and classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required for complete dissolution.
-
-
Quantitative Assessment (for key solvents):
-
Prepare saturated solutions of the compound in the selected solvents by adding an excess of the solid and equilibrating as described for aqueous solubility.
-
Filter and quantify the concentration of the dissolved compound in the filtrate, taking into account the need for appropriate dilution before analysis.
-
Stability Profile
Understanding the chemical stability of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine under various conditions is critical for its handling, storage, and application. Aromatic amines can be susceptible to oxidation and degradation, particularly when exposed to light, air, and certain pH conditions.
Forced Degradation Study
A forced degradation study is performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to the following conditions in parallel:
-
Acidic: Add a strong acid (e.g., 0.1 M HCl) and heat if necessary.
-
Basic: Add a strong base (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal: Store the solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products.
Proposed Synthesis and Analytical Methods
Plausible Synthesis Route
A potential synthetic route for 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine could involve the following steps, starting from a commercially available precursor:
-
Nitration: Nitration of a suitable substituted aniline precursor.
-
Dimethylation: Introduction of the dimethylamino group.
-
Reduction: Reduction of the nitro group to a primary amine.
A specific example could be the reductive amination of a nitro-substituted precursor followed by reduction of the nitro group.
Analytical Methods for Quantification
A robust and validated analytical method is essential for the accurate quantification of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine in various matrices.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
For the identification of metabolites or degradation products, and for quantification at low concentrations, LC-MS is the method of choice. The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties and solubility profile of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine. While experimental data for this specific compound is scarce, the detailed protocols and workflows presented herein offer a robust starting point for its thorough characterization. The provided predicted values can aid in the initial design of experiments, but empirical verification is paramount for accurate and reliable data. The proposed synthetic and analytical strategies, based on established chemistry of related compounds, will further enable researchers to work effectively with this molecule.
References
-
Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molecules. [Link]
-
Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Journal of Chemical Information and Modeling. [Link]
-
4-Methoxy-N,N-dimethylbenzenamine. PubChem. [Link]
